molecular formula C23H25NO4S2 B3917024 (5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3917024
M. Wt: 443.6 g/mol
InChI Key: GKFJADSTPBXHMZ-LTGZKZEYSA-N
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Description

(5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptoacetic acid with an appropriate aldehyde under acidic conditions to form the thiazolidinone ring. Subsequent reactions with ethyl groups and phenoxyethoxy derivatives under controlled conditions yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the phenoxyethoxy groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the original compound.

Scientific Research Applications

(5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of the thiazolidinone core and the phenoxyethoxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-3-ethyl-5-[[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S2/c1-3-24-22(25)21(30-23(24)29)16-18-6-4-5-7-20(18)28-15-13-26-12-14-27-19-10-8-17(2)9-11-19/h4-11,16H,3,12-15H2,1-2H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFJADSTPBXHMZ-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCCOCCOC3=CC=C(C=C3)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2OCCOCCOC3=CC=C(C=C3)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
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(5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-3-Ethyl-5-[(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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